![molecular formula C19H17F2N3O4 B8201825 Razpipadon CAS No. 1643489-35-3](/img/structure/B8201825.png)
Razpipadon
Overview
Description
Razpipadon is a useful research compound. Its molecular formula is C19H17F2N3O4 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Razpipadon suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Razpipadon including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Resazurin (Raz) is used to measure aerobic respiration in stream ecosystems, providing an alternative method for investigating the controls of solute transport and stream metabolism on nutrient processing (González‐Pinzón, Haggerty, & Myrold, 2012).
RA, an open-source Java programming tool, helps plug information leaks in computational experiments, enhancing their efficiency and reproducibility (Ramage & Oliner, 2007).
Radviz integration with classification methods aids in discriminating between NSCLC subtypes using gene expression profiles, making it more understandable for clinicians (Zhang et al., 2014).
The RARIN project focuses on improving nursing care quality by facilitating the transfer of new and clinically relevant nursing information to current practice (Bostrom & Wise, 1994).
rAAV-mediated gene transfer in primary human bone marrow aspirates can enhance the regenerative capacities of cartilage defects without altering chondrogenic processes (Rey-Rico et al., 2014).
RAxML-NG is a tool for maximum likelihood phylogenetic inference, applicable in biology, biotechnology, agriculture, and medicine (Kozlov et al., 2018).
Single-pulse laser treatment creates a recasting-affected zone (RAZ) in nickel-based superalloy, providing a strengthening mechanism for laser manufacturing components (Zhang & Yuan, 2021).
The all-E- and 9Z-isomers of the retinoid are potent agonists of RAR and RXR binding and activation (Alam et al., 1995).
rAAV-mediated SOX9 gene transfer in human mesenchymal stem cells from bone marrow enhances metabolic and chondrogenic activities, potentially repairing focal cartilage lesions (Venkatesan et al., 2018).
Rapid Assessment and Response (RAR) Guides by WHO and UNAIDS are methods for rapid assessment and response to public health problems, especially in illicit drug use and HIV prevention (Trautmann & Burrows, 2000).
properties
IUPAC Name |
6-[4-[3-(difluoromethoxy)pyridin-2-yl]oxy-2-methylphenyl]-1,5-dimethylpyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4/c1-10-9-12(27-17-14(28-18(20)21)5-4-8-22-17)6-7-13(10)15-11(2)16(25)23-19(26)24(15)3/h4-9,18H,1-3H3,(H,23,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIPVZWZRQCIRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)OC(F)F)C3=C(C(=O)NC(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Razpipadon | |
CAS RN |
1643489-35-3 | |
Record name | Razpipadon [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643489353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Razpipadon | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X6XF88J2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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